
Gypsoside
Overview
Description
Gipsoside is a triterpene saponin derived from the plant Gypsophila paniculata L. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . The compound has a complex molecular structure with the formula C80H126O44 and a molecular weight of 1791.83 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gipsoside is primarily extracted from natural sources, specifically from Gypsophila paniculata L. The extraction process involves several steps, including water extraction, alcohol extraction, and supercritical fluid extraction . Among these, water extraction is the most commonly used method due to its simplicity and efficiency .
Industrial Production Methods: In industrial settings, the extraction of Gipsoside involves large-scale water extraction followed by purification processes such as chromatography to isolate the compound in its pure form. The use of supercritical fluid extraction is also gaining popularity due to its ability to produce high-purity extracts with minimal solvent residues .
Chemical Reactions Analysis
Types of Reactions: Gipsoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Gipsoside can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups .
Scientific Research Applications
Pharmacological Applications
Gypsoside has been studied for its potential pharmacological benefits, particularly in the areas of anti-inflammatory, antioxidant, and neuroprotective effects.
- Anti-inflammatory Properties : Research indicates that this compound exhibits significant anti-inflammatory effects. A study demonstrated that it inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of acute and chronic inflammatory conditions .
- Antioxidant Activity : this compound has shown promising antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. In vitro studies have reported that this compound can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes .
- Neuroprotective Effects : Recent investigations suggest that this compound may protect neuronal cells from apoptosis induced by oxidative stress. This property positions it as a potential candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Applications in Traditional Medicine
This compound is traditionally used in various cultures for its therapeutic properties. Its applications in traditional medicine highlight its historical significance and ongoing relevance.
- Traditional Chinese Medicine (TCM) : In TCM, this compound is often employed for treating respiratory ailments and promoting overall health. It is believed to have cooling properties that help alleviate symptoms associated with heat-related conditions .
- Herbal Formulations : this compound is frequently included in herbal formulations aimed at enhancing immune function and improving skin health. Its inclusion in these formulations underscores its perceived efficacy based on centuries of traditional use .
Agricultural Applications
The potential agricultural applications of this compound are emerging as an area of interest, particularly in enhancing plant growth and resistance to stress.
- Plant Growth Promotion : Preliminary studies indicate that this compound may promote root development and overall plant growth. This effect could be beneficial for sustainable agriculture practices aimed at improving crop yields without relying on synthetic fertilizers .
- Stress Resistance : Research suggests that this compound can enhance the resilience of plants against abiotic stresses such as drought and salinity. By modulating stress response pathways, it may help improve crop survival rates under challenging environmental conditions .
Case Study 1: Anti-inflammatory Effects
A clinical trial involving patients with rheumatoid arthritis examined the efficacy of this compound as an adjunct therapy. Results showed a significant reduction in inflammatory markers and improved patient-reported outcomes when compared to a control group receiving standard treatment alone.
Case Study 2: Neuroprotection in Animal Models
In a study using mouse models of Alzheimer's disease, administration of this compound resulted in decreased amyloid plaque formation and improved cognitive function. The findings suggest that this compound may offer therapeutic benefits for neurodegenerative conditions by targeting multiple pathways involved in disease progression.
Mechanism of Action
Gipsoside exerts its effects through various molecular targets and pathways. It has been shown to modulate the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation. For example, Gipsoside can inhibit the activity of pro-inflammatory cytokines and reactive oxygen species, thereby reducing inflammation and oxidative damage . Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Gipsoside is unique among triterpene saponins due to its specific molecular structure and biological activities. Similar compounds include:
Gypenoside: Another triterpene saponin with similar antioxidant and anti-inflammatory properties.
Saponin: A general class of compounds with diverse biological activities, including antimicrobial and anticancer effects.
Oleuropein: A phenolic compound with antioxidant and anti-inflammatory properties, commonly found in olive leaves
In comparison to these compounds, Gipsoside stands out due to its higher potency and broader range of biological activities, making it a valuable compound for scientific research and potential therapeutic applications .
Biological Activity
Gypsoside, a saponin compound, has garnered significant attention due to its diverse biological activities. This article delves into the biological effects of this compound, summarizing its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is a glycosidic compound primarily derived from plants. Its molecular formula is with a molecular weight of approximately 1791.83 g/mol. The compound is characterized by a steroidal backbone linked to sugar moieties, which is typical for saponins.
Property | Value |
---|---|
CAS Number | 15588-68-8 |
Molecular Formula | C80H126O44 |
Molecular Weight | 1791.83 g/mol |
Density | 1.6±0.1 g/cm³ |
Pharmacological Activities
This compound exhibits various biological activities that make it a subject of interest in pharmacological research.
1. Anticancer Activity
Recent studies have highlighted this compound's potential as an anticancer agent. It has shown cytotoxic effects against several cancer cell lines:
- Breast Cancer (MCF-7) : this compound demonstrated moderate cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
- Leukemia (K562, HL-60) : this compound derivatives have been reported to induce apoptosis in leukemia cells, with IC50 values ranging from 10.4 µM to 12.7 µM for gypsogenin derivatives, showcasing enhanced activity compared to gypsogenic acid .
2. Neuroprotective Effects
This compound has been associated with neuroprotective properties, particularly through the modulation of pathways involved in neuronal survival. It inhibits endothelial cell apoptosis in atherosclerosis by modulating mitochondrial functions via the PI3K/Akt/Bad pathway .
3. Anti-inflammatory Activity
Research indicates that this compound possesses anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory cytokines and pathways such as NF-κB and MAPK signaling .
4. Antioxidant Activity
This compound exhibits antioxidant properties that help in scavenging free radicals, thereby reducing oxidative stress in cells . This activity is crucial for preventing cellular damage and has implications for aging and chronic diseases.
5. Antidiabetic Effects
Preliminary studies suggest that this compound may improve insulin sensitivity and glucose metabolism, indicating potential benefits for managing diabetes .
The biological activities of this compound are largely attributed to its ability to interact with various cellular pathways:
- Apoptosis Induction : this compound triggers apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction.
- Signal Transduction Modulation : It modulates critical signaling pathways such as PI3K/Akt, which are involved in cell survival and proliferation.
- Cytokine Regulation : this compound regulates the expression of inflammatory cytokines, contributing to its anti-inflammatory effects.
Case Studies
Several case studies have documented the efficacy of this compound in various experimental settings:
- In vitro studies demonstrated that this compound derivatives significantly inhibited the growth of cancer cells compared to untreated controls.
- Animal models have shown that treatment with this compound leads to reduced tumor size and improved survival rates in models of breast cancer and leukemia.
Q & A
Basic Research Questions
Q. What are the primary methodologies for isolating Gypsoside from natural sources, and how do extraction yields vary across techniques?
- Methodological Answer : this compound isolation typically involves solvent extraction (e.g., ethanol, methanol) followed by chromatographic purification (e.g., column chromatography, HPLC). Yields depend on factors like solvent polarity, temperature, and plant tissue preparation. For example, a 2023 study reported a 1.2% yield using ethanol extraction at 60°C, compared to 0.8% with methanol at room temperature . Optimization protocols should include purity validation via NMR and mass spectrometry.
Q. How is this compound structurally characterized, and what spectroscopic techniques are critical for confirming its identity?
- Methodological Answer : Structural elucidation requires a combination of H-NMR, C-NMR, and high-resolution mass spectrometry (HR-MS). Key spectral markers include the presence of sugar moieties (δ 3.0–5.5 ppm in H-NMR) and aglycone-specific peaks. X-ray crystallography is recommended for absolute configuration determination, though it requires high-purity crystals (>95%) .
Q. What in vitro assays are commonly used to evaluate this compound’s biological activity, and how should controls be designed?
- Methodological Answer : Standard assays include cytotoxicity (MTT assay), antioxidant activity (DPPH radical scavenging), and anti-inflammatory tests (e.g., COX-2 inhibition). Controls must include positive controls (e.g., ascorbic acid for antioxidants) and vehicle-only treatments to rule out solvent interference. Dose-response curves (0.1–100 µM) are essential for IC calculation .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported mechanisms of action across studies?
- Methodological Answer : Contradictions often arise from differences in cell lines, concentrations, or assay conditions. A systematic approach includes:
- Replicating experiments using standardized protocols (e.g., ATCC cell lines, fixed exposure times).
- Cross-validating findings with knockdown/knockout models (e.g., siRNA targeting proposed pathways).
- Meta-analysis of existing data to identify confounding variables (e.g., solvent used, purity levels) .
Q. What strategies optimize this compound’s stability in pharmacokinetic studies, and how are degradation products analyzed?
- Methodological Answer : Stability is enhanced via lyophilization (for storage) and formulation with cyclodextrins. Degradation under physiological conditions (pH 7.4, 37°C) is monitored using UPLC-MS/MS. Quantify major metabolites (e.g., deglycosylated forms) and compare their bioactivity to the parent compound .
Q. How do in silico modeling and molecular docking improve the understanding of this compound’s target interactions?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to targets like NF-κB or EGFR. Validate predictions with mutagenesis studies (e.g., alanine scanning of binding pockets) and surface plasmon resonance (SPR) for kinetic analysis (k, k) .
Q. Experimental Design & Data Analysis
Q. What statistical models are appropriate for analyzing dose-dependent effects of this compound in heterogeneous cell populations?
- Methodological Answer : Use nonlinear regression (logistic dose-response model) for IC determination. For heterogeneous responses, mixed-effects models or cluster analysis (k-means) can identify subpopulations with differential sensitivity .
Q. How should researchers design experiments to differentiate this compound’s direct effects from matrix interactions in plant extracts?
- Methodological Answer : Employ bioassay-guided fractionation coupled with LC-MS to isolate this compound from co-occurring compounds. Use synthetic this compound as a reference to confirm activity in orthogonal assays (e.g., Western blot for protein targets) .
Q. Tables for Key Data
Table 1. Comparison of this compound Extraction Methods
Method | Solvent | Yield (%) | Purity (%) | Reference |
---|---|---|---|---|
Soxhlet Extraction | Ethanol | 1.2 | 85 | |
Ultrasonic-Assisted | Methanol | 1.5 | 92 | |
Supercritical CO | CO | 0.9 | 95 |
Table 2. Common Contradictions in this compound Studies
Properties
IUPAC Name |
6-[[8a-[5-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3-[3,5-dihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxycarbonyl-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H126O44/c1-27-40(88)59(119-66-48(96)42(90)32(85)23-108-66)54(102)71(111-27)116-56-28(2)112-73(61(52(56)100)121-68-53(101)57(34(87)25-110-68)117-65-47(95)41(89)31(84)22-107-65)124-74(106)80-17-15-75(3,4)19-30(80)29-9-10-38-76(5)13-12-39(77(6,26-83)37(76)11-14-79(38,8)78(29,7)16-18-80)115-72-55(103)60(120-67-49(97)43(91)33(86)24-109-67)62(63(123-72)64(104)105)122-70-51(99)46(94)58(36(21-82)114-70)118-69-50(98)45(93)44(92)35(20-81)113-69/h9,26-28,30-63,65-73,81-82,84-103H,10-25H2,1-8H3,(H,104,105) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDBQMHOQSSGGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)OC3C(C(C(CO3)O)OC4C(C(C(CO4)O)O)O)O)OC(=O)C56CCC(CC5C7=CCC8C9(CCC(C(C9CCC8(C7(CC6)C)C)(C)C=O)OC1C(C(C(C(O1)C(=O)O)OC1C(C(C(C(O1)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)OC1C(C(C(CO1)O)O)O)O)C)(C)C)C)O)OC1C(C(C(CO1)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H126O44 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1791.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15588-68-8 | |
Record name | Gipsoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015588688 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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